molecular formula C8H14ClNO B1440537 7-Azaspiro[3.5]nonan-2-one hydrochloride CAS No. 1392211-51-6

7-Azaspiro[3.5]nonan-2-one hydrochloride

Cat. No. B1440537
M. Wt: 175.65 g/mol
InChI Key: HTUYLSSIULJILZ-UHFFFAOYSA-N
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Description

7-Azaspiro[3.5]nonan-2-one hydrochloride is a chemical compound with the molecular formula C8H14ClNO . It is a solid substance .


Synthesis Analysis

The synthesis of 7-Azaspiro[3.5]nonan-2-one hydrochloride involves several steps. One of the methods includes the reaction of N-Boc-7-azaspiro cyclic alcohol in an ethyl acetate solution of hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 7-Azaspiro[3.5]nonan-2-one hydrochloride is represented by the InChI code: 1S/C8H13NO.ClH/c10-7-5-8(6-7)1-3-9-4-2-8;/h9H,1-6H2;1H .


Physical And Chemical Properties Analysis

7-Azaspiro[3.5]nonan-2-one hydrochloride has a molecular weight of 175.66 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C . The compound has a high GI absorption and is BBB permeant .

Scientific Research Applications

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in Cancer Prevention

  • A comprehensive review highlighted significant evidence supporting the protective effects of NSAIDs, primarily aspirin and ibuprofen, against various malignancies, including colon, breast, lung, and prostate cancers. These effects are attributed to NSAIDs' ability to non-selectively block cyclooxygenase-2 (COX-2), correlating with reduced carcinogenesis and metastasis (Harris et al., 2005).

Pharmacological Profile and Clinical Efficacy of Bupropion SR

  • Bupropion hydrochloride, used as a non-nicotine aid for smoking cessation, demonstrates a favorable safety profile and effectiveness in several multicenter double-blind, placebo-controlled clinical trials. The review calls for further research on its optimal treatment duration and efficacy in combination therapies (Martínez-Raga et al., 2003).

Azaspirodecanodiones in Clinical Psychiatry

  • Azaspirodecanodiones, including buspirone, are reviewed for their clinical and therapeutic applications in treating anxiety, depression, and other neuropsychiatric disorders. Buspirone's action as a partial agonist at serotonin 1A receptors highlights its utility across various psychopathologies related to serotonergic system dysfunctions (López & MartínezRoig, 1992).

Aspirin Resistance and Its Clinical Outcomes

  • The review discusses aspirin resistance, its prevalence, and clinical outcomes in patients with cardiovascular diseases. Despite aspirin's proven efficacy in preventing thrombo-embolic events, a subset of patients remains resistant, underscoring the need for detecting platelet function to predict clinical outcomes (Pamukcu, 2007).

Sustainable Agriculture Through Plant Biostimulants

  • Highlighting the shift towards sustainable agriculture, the review underlines the importance of microbial and non-microbial biostimulants in enhancing crop performance, nutrient use efficiency, and stress tolerance. This approach aligns with global efforts to reduce dependency on synthetic chemicals, benefiting the environment and human health (Rouphael & Colla, 2020).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

7-azaspiro[3.5]nonan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c10-7-5-8(6-7)1-3-9-4-2-8;/h9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUYLSSIULJILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679947
Record name 7-Azaspiro[3.5]nonan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Azaspiro[3.5]nonan-2-one hydrochloride

CAS RN

1392211-51-6
Record name 7-Azaspiro[3.5]nonan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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